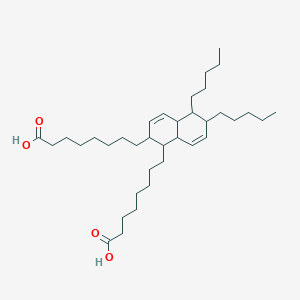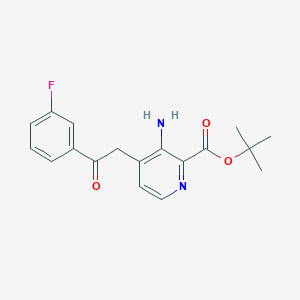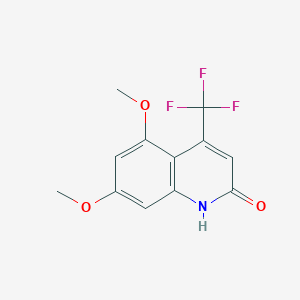
5,7-dimethoxy-4-(trifluoromethyl)-1H-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-dimethoxy-4-(trifluoromethyl)-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by the presence of methoxy groups at the 5th and 7th positions, a trifluoromethyl group at the 4th position, and a quinolinone core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethoxy-4-(trifluoromethyl)-1H-quinolin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and trifluoromethyl ketone.
Cyclization: The key step involves the cyclization of the intermediate to form the quinolinone core. This can be achieved through various cyclization reactions, such as the Pfitzinger reaction or the Friedländer synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反应分析
Types of Reactions
5,7-dimethoxy-4-(trifluoromethyl)-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinolinone derivatives.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include various substituted quinolinone derivatives, which can be further functionalized for specific applications.
科学研究应用
5,7-dimethoxy-4-(trifluoromethyl)-1H-quinolin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
作用机制
The mechanism of action of 5,7-dimethoxy-4-(trifluoromethyl)-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.
相似化合物的比较
Similar Compounds
5,7-dimethoxy-4-methylquinolin-2-one: Similar structure but with a methyl group instead of a trifluoromethyl group.
5,7-dimethoxy-4-chloroquinolin-2-one: Contains a chloro group instead of a trifluoromethyl group.
5,7-dimethoxy-4-phenylquinolin-2-one: Features a phenyl group at the 4th position.
Uniqueness
The presence of the trifluoromethyl group in 5,7-dimethoxy-4-(trifluoromethyl)-1H-quinolin-2-one imparts unique electronic properties, making it more lipophilic and potentially enhancing its biological activity compared to similar compounds with different substituents.
属性
CAS 编号 |
328955-83-5 |
|---|---|
分子式 |
C12H10F3NO3 |
分子量 |
273.21 g/mol |
IUPAC 名称 |
5,7-dimethoxy-4-(trifluoromethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C12H10F3NO3/c1-18-6-3-8-11(9(4-6)19-2)7(12(13,14)15)5-10(17)16-8/h3-5H,1-2H3,(H,16,17) |
InChI 键 |
UPNRATBNCVOZSY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C(=CC(=O)N2)C(F)(F)F)C(=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(E)-(3-methoxyphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14242629.png)
![1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14242638.png)
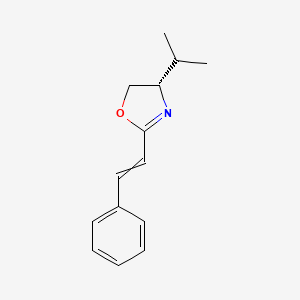

![4-[(4-chlorophenyl)sulfonylamino]-N-[(3-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B14242649.png)
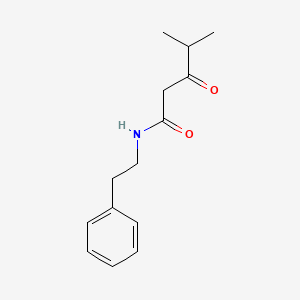
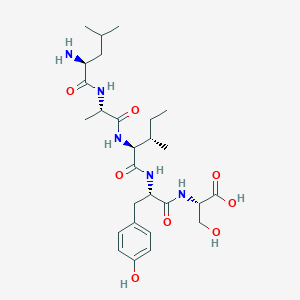
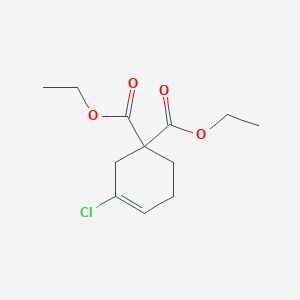
![4-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B14242676.png)
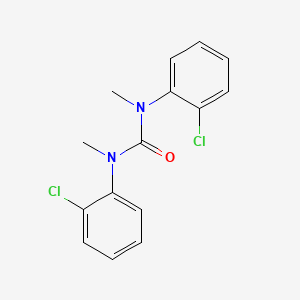
![N-[(2-Nitrophenyl)methyl]pyridine-3-carboxamide](/img/structure/B14242689.png)
